molecular formula C25H26N4O5S B11046771 4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thieno[2,3-b]pyridine-2-carbohydrazide

4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No. B11046771
M. Wt: 494.6 g/mol
InChI Key: FXYTUXPHXDQSNV-LGJNPRDNSA-N
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Description

4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thieno[2,3-b]pyridine-2-carbohydrazide is a complex organic compound that belongs to the class of thieno[2,3-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thieno[2,3-b]pyridine-2-carbohydrazide typically involves multi-step organic reactions. The key steps include the formation of the thieno[2,3-b]pyridine core, followed by functionalization with various substituents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thieno[2,3-b]pyridine moieties.

    Reduction: Reduction reactions can target the carbonyl groups and other reducible functionalities.

    Substitution: Various nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions such as reflux, microwave irradiation, or ultrasonic waves.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

Biologically, thieno[2,3-b]pyridine derivatives have shown promise as inhibitors of various enzymes and receptors. This compound, in particular, may exhibit activity against specific biological targets, making it a candidate for drug discovery and development .

Medicine

In medicine, the compound’s potential therapeutic applications include its use as an anticancer, antiviral, or anti-inflammatory agent. Its ability to interact with specific molecular targets can be harnessed to develop new treatments for various diseases .

Industry

Industrially, the compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronics .

Mechanism of Action

The mechanism of action of 4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thieno[2,3-b]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s binding to these targets can modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thieno[2,3-b]pyridine-2-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

properties

Molecular Formula

C25H26N4O5S

Molecular Weight

494.6 g/mol

IUPAC Name

4-(methoxymethyl)-6-methyl-3-pyrrol-1-yl-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C25H26N4O5S/c1-15-12-17(14-31-2)19-20(29-10-6-7-11-29)23(35-25(19)27-15)24(30)28-26-13-16-8-9-18(32-3)22(34-5)21(16)33-4/h6-13H,14H2,1-5H3,(H,28,30)/b26-13+

InChI Key

FXYTUXPHXDQSNV-LGJNPRDNSA-N

Isomeric SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N/N=C/C3=C(C(=C(C=C3)OC)OC)OC)N4C=CC=C4)COC

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)NN=CC3=C(C(=C(C=C3)OC)OC)OC)N4C=CC=C4)COC

Origin of Product

United States

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